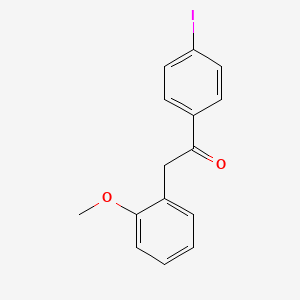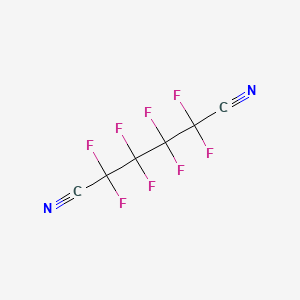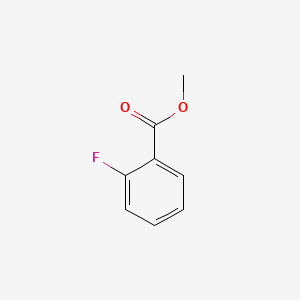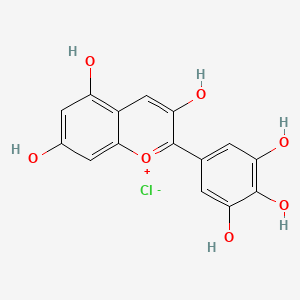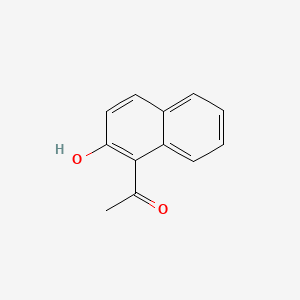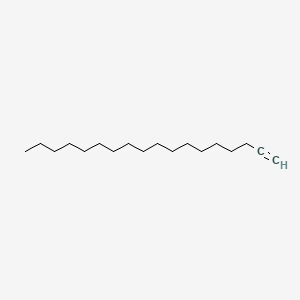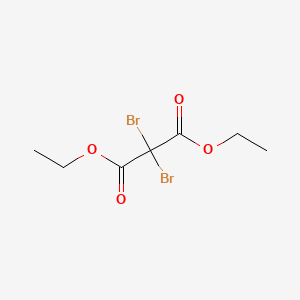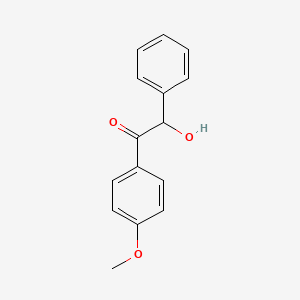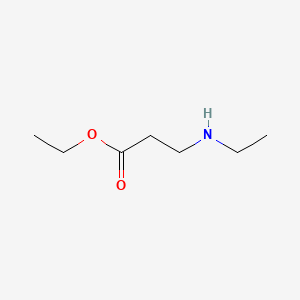
Ethyl N-ethyl-beta-alaninate
Vue d'ensemble
Description
Ethyl N-ethyl-beta-alaninate is a compound with the molecular formula C7H15NO2 . It’s used in the stabilization of organic compounds and has been shown to react with halogens, amides, and other compounds .
Synthesis Analysis
The synthesis of Ethyl N-ethyl-beta-alaninate from Ethylamine and Ethyl acrylate has been reported . A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-l-alanine has also been developed .Molecular Structure Analysis
The linear formula of Ethyl N-ethyl-beta-alaninate is C7H15NO2 . The InChI Code is 1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl N-ethyl-beta-alaninate has a molecular weight of 145.2 . It’s typically stored in a freezer to maintain its stability .Applications De Recherche Scientifique
Polycondensation and Polymer Synthesis
- Ethyl acrylate, which is related to Ethyl N-ethyl-beta-alaninate, has been studied for its role in forming N-(hydroxyalkyl) β-alanine ester through addition with amino alcohol. This reaction leads to room-temperature polycondensation forming polyamides, significant in polymer chemistry (Sanui, Asahara, & Ogata, 1968).
Medicinal Chemistry and Drug Development
- A compound similar to Ethyl N-ethyl-beta-alaninate, characterized by the presence of a trisubstituted beta-amino acid residue, has been developed as a potent fibrinogen receptor antagonist. This compound showcases the potential for Ethyl N-ethyl-beta-alaninate derivatives in medicinal chemistry (Hayashi et al., 1998).
Material Science and Nanostructures
- Studies on poly(L-alanine), related to Ethyl N-ethyl-beta-alaninate, have demonstrated the potential for creating materials with specific structural properties. For instance, L-alanine ethyl ester has been polymerized into poly(L-alanine), revealing insights into material design and polypeptide structure (Baker & Numata, 2012).
Biochemistry and Enzymatic Reactions
- Research into beta-Alanine betaine synthesis, which is structurally related to Ethyl N-ethyl-beta-alaninate, has provided insights into osmoprotective compounds in plants. This research can inform metabolic engineering efforts to enhance plant tolerance to environmental stresses (Rathinasabapathi, Fouad, & Sigua, 2001).
Chemoenzymatic Synthesis
- The chemoenzymatic synthesis of polymers using derivatives of Ethyl N-ethyl-beta-alaninate, such as L-alanine ethyl ester, in aqueous environments has been explored, offering new pathways for synthesizing hydrophobic homopolypeptides (Baker & Numata, 2012).
Advanced Material Applications
- Research on modified multiwalled carbon nanotubes using L-alanine ethyl ester, a compound related to Ethyl N-ethyl-beta-alaninate, has shown potential for chiral discrimination in electrochemical applications. This research could lead to advancements in nanotechnology and materials science (Kang, Chen, Li, & Mu, 2010).
Propriétés
IUPAC Name |
ethyl 3-(ethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRWEHBBGLCEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946466 | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-ethyl-beta-alaninate | |
CAS RN |
23651-62-9 | |
| Record name | N-Ethyl-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-ethyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

